molecular formula C7H4F3N3 B3225158 5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine CAS No. 1245914-99-1

5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B3225158
CAS No.: 1245914-99-1
M. Wt: 187.12 g/mol
InChI Key: ZIEVSDWECPFMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound that serves as a highly versatile scaffold in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of structures noted for their close structural resemblance to purine bases, which allows them to mimic adenine and guanine, thereby enabling diverse biological interactions (El Bakri et al., 2022) . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, lipophilicity, and binding affinity. Researchers extensively utilize this core structure in the design and synthesis of novel molecules for biomedical applications. These applications include the development of targeted cancer therapies, as pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs), which are crucial targets in oncology (Scientific Reports, 2025) . The compound's significant research value is underscored by its presence in over 300,000 described structures and its role in more than 5,500 scientific references, including a substantial number of patents (El Bakri et al., 2022) . Its synthesis can be achieved through multiple routes, typically involving the formation of a pyridine ring onto a pre-formed pyrazole precursor or vice versa, highlighting its accessibility for chemical exploration (Results in Chemistry, 2025; Springer, 2025) . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4-2-12-13-6(4)11-3-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEVSDWECPFMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246776
Record name 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245914-99-1
Record name 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245914-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine and Its Analogues

Strategies for Constructing the Pyrazolo[3,4-B]pyridine Core

The assembly of the fused pyrazolo[3,4-b]pyridine ring system is a cornerstone of the synthesis of the target molecule and its analogues. Two principal retrosynthetic disconnections guide the construction of this scaffold: the formation of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring, and conversely, the annulation of a pyrazole ring onto a pyridine precursor.

Formation of the Pyridine Ring onto an Existing Pyrazole Ring

A predominant strategy for the synthesis of the pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring from a pyrazole starting material. This approach typically utilizes 3-aminopyrazole (B16455) or 5-aminopyrazole derivatives as key building blocks. These amino pyrazoles act as versatile nucleophiles, reacting with various electrophilic partners that provide the necessary carbon atoms to complete the pyridine ring.

Commonly employed electrophilic synthons include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their equivalents. The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, for instance, proceeds through a condensation reaction, followed by cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine skeleton. The regioselectivity of this reaction is dictated by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.

Similarly, Michael acceptors such as α,β-unsaturated ketones can react with 5-aminopyrazoles. This reaction is believed to initiate with a Michael addition of the pyrazole's endocyclic nitrogen or the exocyclic amino group to the β-carbon of the unsaturated system, followed by an intramolecular condensation and subsequent aromatization to yield the final product.

A notable example is the Gould-Jacobs reaction, which can be adapted for the synthesis of pyrazolo[3,4-b]pyridines. In this approach, a 3-aminopyrazole is treated with diethyl 2-(ethoxymethylene)malonate, leading to the formation of a 4-hydroxy-pyrazolo[3,4-b]pyridine derivative, which can be further functionalized.

Starting PyrazoleElectrophilic PartnerKey Reaction TypeResulting Scaffold
3-Aminopyrazole1,3-Dicarbonyl CompoundCondensation/CyclizationPyrazolo[3,4-b]pyridine
5-Aminopyrazoleα,β-Unsaturated KetoneMichael Addition/CondensationPyrazolo[3,4-b]pyridine
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateGould-Jacobs Reaction4-Hydroxy-pyrazolo[3,4-b]pyridine

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Ring

An alternative and equally viable approach to the pyrazolo[3,4-b]pyridine core is the annulation of a pyrazole ring onto a suitably functionalized pyridine precursor. This strategy often commences with a pyridine derivative bearing reactive substituents at the 2- and 3-positions, which are amenable to the formation of the five-membered pyrazole ring.

A common starting material for this synthetic route is a 2-chloropyridine (B119429) derivative that also possesses a carbonyl group (or a precursor thereof, such as a nitrile or an aldehyde) at the 3-position. google.com Treatment of such a substrate with hydrazine (B178648) or a substituted hydrazine leads to a condensation reaction with the carbonyl function, followed by an intramolecular nucleophilic aromatic substitution of the 2-chloro group by the newly formed hydrazone, thereby closing the pyrazole ring. The nature of the substituent on the hydrazine will determine the substituent at the N1-position of the resulting pyrazolo[3,4-b]pyridine.

This methodology offers a powerful means to introduce diversity at the N1-position of the final product by simply varying the hydrazine component used in the cyclization step.

Pyridine PrecursorReagentKey Reaction TypeResulting Scaffold
2-Chloro-3-formylpyridineHydrazineCondensation/Intramolecular SNAr1H-Pyrazolo[3,4-b]pyridine
2-Chloro-3-cyanopyridineSubstituted HydrazineNucleophilic Addition/CyclizationN1-Substituted Pyrazolo[3,4-b]pyridine
2-Chloro-3-acetylpyridineHydrazine HydrateCondensation/Cyclization3-Methyl-1H-pyrazolo[3,4-b]pyridine

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl (CF₃) group is a critical step in the synthesis of 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, as this moiety significantly influences the compound's physicochemical and biological properties. Several strategies have been developed for the introduction of the CF₃ group, which can be broadly classified into direct trifluoromethylation of the pre-formed scaffold, the use of trifluoromethylated building blocks in the ring-forming reactions, and N-trifluoromethylation techniques.

Direct Trifluoromethylation Approaches to the Scaffold

Direct C-H trifluoromethylation of the pyrazolo[3,4-b]pyridine ring system represents an atom-economical and efficient method for the introduction of the trifluoromethyl group. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) or an electrophilic trifluoromethylating agent that can react with the electron-rich positions of the heterocyclic scaffold.

A variety of reagents have been developed for this purpose, including the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and the Langlois reagent (sodium triflinate, CF₃SO₂Na). enamine.netacs.orgsigutlabs.com These reagents can generate the trifluoromethyl radical under thermal, photochemical, or metal-catalyzed conditions. The regioselectivity of the trifluoromethylation is often dictated by the electronic properties of the pyrazolo[3,4-b]pyridine ring, with the reaction favoring positions with higher electron density. For instance, a light-promoted trifluoromethylation of pyridones using Langlois' reagent has been reported to proceed at the most nucleophilic site. nih.gov

While specific examples of direct trifluoromethylation on the this compound are not extensively documented, the general methodologies developed for other N-heterocycles are, in principle, applicable to this scaffold.

Annulation Strategies Utilizing Trifluoromethylated Building Blocks

A highly effective and widely employed strategy for the synthesis of this compound involves the use of building blocks that already contain the trifluoromethyl group. This approach ensures the unambiguous placement of the CF₃ moiety at the desired position in the final molecule.

This can be achieved by either incorporating the trifluoromethyl group into the pyrazole precursor or the synthon used for the pyridine ring formation. For example, in the construction of the pyridine ring onto a pyrazole, a trifluoromethylated 1,3-dicarbonyl compound can be used. A well-documented instance is the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione. nih.gov In this reaction, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts preferentially, leading to the formation of a pyrazolo[3,4-b]pyridine with the trifluoromethyl group at the 4-position. nih.gov

Alternatively, a trifluoromethylated pyridine derivative can serve as the starting point for the annulation of the pyrazole ring. For instance, the synthesis of 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been reported, which utilizes a pre-functionalized trifluoromethylated pyridine. researchgate.net

Trifluoromethylated Building BlockReaction PartnerSynthetic StrategyProduct
1,1,1-Trifluoropentane-2,4-dione5-AminopyrazolePyridine ring formation4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivative
Trifluoromethylated Pyridine PrecursorHydrazinePyrazole ring formation6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivative

N-Trifluoromethylation Techniques and Their Development

While C-trifluoromethylation is more common for the target compound, N-trifluoromethylation of the pyrazole ring in the pyrazolo[3,4-b]pyridine system is another potential route for introducing this functional group. The development of reagents and methods for the direct trifluoromethylation of nitrogen atoms in heterocyclic compounds has been an area of active research.

Electrophilic trifluoromethylating agents, such as hypervalent iodine reagents, are often employed for this transformation. These reagents can deliver a "CF₃⁺" equivalent to the nucleophilic nitrogen of the pyrazole ring. The reactivity of the nitrogen atom can be influenced by the electronic properties of the fused pyridine ring and the presence of other substituents.

It is important to note that for the 1H-pyrazolo[3,4-b]pyridine system, there are two nitrogen atoms in the pyrazole ring, and regioselectivity of N-trifluoromethylation would be a critical consideration. The reaction conditions would need to be carefully optimized to favor trifluoromethylation at the desired nitrogen atom. While the development of N-trifluoromethylation techniques is ongoing, their application to the specific synthesis of N-trifluoromethylated pyrazolo[3,4-b]pyridines is an area that warrants further exploration.

Advanced Synthetic Techniques

The synthesis of the pyrazolo[3,4-b]pyridine core has evolved significantly, with modern techniques offering improved efficiency, control, and environmental consideration.

Asymmetric Synthesis Methodologies for Chiral Analogues

The generation of chiral pyrazolo[3,4-b]pyridine analogues has been successfully achieved through asymmetric catalysis, providing access to enantiomerically enriched compounds.

One notable method involves an asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This reaction is catalyzed by chiral-at-metal Rh(III) complexes. Remarkably, this approach demonstrates high reactivity and enantioselectivity, with catalyst loadings as low as 0.05 mol% being effective on a gram scale. The resulting pyrazolo[3,4-b]pyridine analogues are obtained in high yields and excellent enantioselectivity. rsc.org

Another powerful strategy employs N-heterocyclic carbene (NHC) catalysis. An oxidative [3+3] annulation of enals with pyrazol-5-amines, catalyzed by a chiral NHC, affords a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones. This method is characterized by its mild reaction conditions, broad substrate scope, and scalability, consistently delivering products in excellent yields and with high enantioselectivities. rsc.org

Table 1: Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridine Analogues

Catalytic System Reactants Product Type Yield Enantioselectivity (ee) Reference
Chiral-at-metal Rh(III) complex 5-Aminopyrazoles, α,β-Unsaturated 2-acyl imidazoles Pyrazolo[3,4-b]pyridine analogues 81–98% 85–99% rsc.org
Chiral N-Heterocyclic Carbene (NHC) Enals, Pyrazol-5-amines Pyrazolo[3,4-b]pyridin-6-ones Excellent Excellent rsc.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of pyrazolo[3,4-b]pyridines, including trifluoromethyl-substituted derivatives, by combining three or more reactants in a single step. researchgate.netresearchgate.net

A one-pot multicomponent procedure for synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines involves the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type conditions. researchgate.netbeilstein-journals.orgnih.gov This approach is noted for its synthetic efficiency compared to sequential methods. beilstein-journals.org

The Hantzsch-type three-component reaction, which involves an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), and an aminopyrazole, has been extensively studied for creating 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives. researchgate.net Various catalysts, including L-proline, have been employed to facilitate this transformation. researchgate.net Another approach describes a four-component reaction of enaminones, benzaldehyde, hydrazine-HCl, and ethyl cyanoacetate (B8463686) in water to yield pyrazolo[3,4-b]pyridine derivatives. longdom.org

Catalytic Methods for Pyrazolo[3,4-B]pyridine Synthesis

A variety of catalytic systems have been developed to promote the synthesis of the pyrazolo[3,4-b]pyridine core, enhancing reaction rates and yields.

Zirconium(IV) chloride (ZrCl₄) has been utilized as a Lewis acid catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones. mdpi.com This method establishes the pyrazolo[3,4-b]pyridine core in a two-step procedure from readily available materials. mdpi.com Other catalysts reported for MCRs leading to this scaffold include ammonium (B1175870) acetate, acetic acid/triethylamine, and FeCl₃. researchgate.net

Furthermore, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This transformation can be achieved via C≡C bond activation using catalysts such as silver, iodine, or N-bromosuccinimide (NBS), demonstrating excellent regional selectivity. nih.gov Copper(II) acetylacetonate (B107027) has also been used as an effective catalyst in formal [3+3] cycloaddition reactions to prepare these derivatives. researchgate.net

Green Chemistry Considerations in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of pyrazolo[3,4-b]pyridines to minimize environmental impact. cu.edu.egrasayanjournal.co.in

The use of ZrCl₄ is considered a green approach due to its low toxicity, high availability, low cost, and stability in air and water. mdpi.com Similarly, amorphous carbon-supported sulfonic acid (AC-SO₃H) has been employed as a low-cost, non-toxic, and stable solid acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature in ethanol. rsc.org

Microwave-assisted synthesis in aqueous media represents another significant green methodology. researchgate.net This technique, often combined with MCRs, offers high yields in short reaction times and avoids the use of hazardous organic solvents. researchgate.net Catalyst-free, one-pot, three-component synthesis under solvent-free grinding conditions has also been reported, providing the target compounds in high yield and very short reaction times. researchgate.net

Table 2: Green Chemistry Approaches in Pyrazolo[3,4-b]pyridine Synthesis

Green Aspect Catalyst/Method Solvent Key Advantages Reference
Low-toxicity catalyst Zirconium(IV) chloride (ZrCl₄) EtOH/DMF Low cost, air and water stability, ease of handling mdpi.com
Solid acid catalyst Amorphous carbon-supported sulfonic acid (AC-SO₃H) Ethanol Room temperature, short reaction time, operational simplicity rsc.org
Aqueous medium Microwave irradiation Water Environmentally friendly, high yields, rapid reaction researchgate.net
Solvent-free Grinding None Low cost, high efficiency, short reaction time (5 min) researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Pathways

Controlling regioselectivity is a critical aspect of pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials.

In the reaction between 5-aminopyrazoles and nonsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. The product distribution depends on the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the CF₃ group is more electrophilic. The initial reaction occurs at this site, leading to the formation of a single regioisomer where the trifluoromethyl group is positioned at the R⁴ position of the final pyrazolo[3,4-b]pyridine ring. nih.gov

A cascade 6-endo-dig cyclization involving 5-aminopyrazoles and alkynyl aldehydes also demonstrates excellent regioselectivity. nih.gov The reaction exclusively affords C6-substituted pyrazolo[3,4-b]pyridines. Control experiments using cinnamaldehyde (B126680) instead of an alkynyl aldehyde confirmed this regiochemical outcome. nih.gov The synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines has also been shown to proceed with high regioselectivity. beilstein-journals.org

Post-Synthetic Modifications and Functionalization Strategies

Post-synthetic modification provides a powerful avenue for diversifying the pyrazolo[3,4-b]pyridine scaffold, allowing for the introduction of various functional groups to explore structure-activity relationships. nih.govresearchgate.net

A common strategy involves the synthesis of a halogenated pyrazolo[3,4-b]pyridine intermediate, which can then serve as a handle for further derivatization. For example, iodine-functionalized pyrazolo[3,4-b]pyridines, prepared via a cascade cyclization, are versatile substrates for a range of coupling reactions. nih.gov These iodo-derivatives can undergo Suzuki, Sonogashira, and Heck couplings to introduce aryl, alkynyl, and alkenyl groups, respectively, in good yields. nih.gov This demonstrates the utility of the halogenated scaffold for creating a library of analogues. The introduction of the trifluoromethoxy (OCF₃) group onto pyridine rings is another advanced functionalization strategy, creating valuable building blocks for various applications. nih.gov

Computational and Theoretical Investigations of 5 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein, providing valuable information on binding energetics and the nature of the interactions.

Molecular docking studies have been instrumental in predicting the binding affinities and modes of pyrazolo[3,4-b]pyridine derivatives against various biological targets. For instance, in the pursuit of novel TANK-binding kinase 1 (TBK1) inhibitors, docking studies revealed that 1H-pyrazolo[3,4-b]pyridine derivatives could adopt a binding mode similar to known inhibitors. nih.gov These studies predicted favorable binding energies, which were later correlated with experimental inhibitory activities. One optimized derivative, compound 15y, emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.gov

Similarly, in studies targeting anaplastic lymphoma kinase (ALK) and its resistant mutants like ALK-L1196M, molecular docking was employed to design novel inhibitors. nih.gov The docking results for a series of pyrazolo[3,4-b]pyridine derivatives showed that these compounds could effectively fit into the ATP-binding pocket of the ALK kinase domain. The predicted binding affinities were found to be highly dependent on the nature of the substituents on the pyrazolopyridine core. nih.gov

Further computational studies on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors have also demonstrated the utility of molecular docking. nih.gov Docking scores for a series of 37 ligands ranged from -12.672 to -14.169 kcal/mol, indicating strong predicted binding affinities. nih.gov

Predicted Binding Affinities of Pyrazolo[3,4-b]pyridine Derivatives Against Various Targets
Target ProteinCompound SeriesPredicted Binding Affinity/ScoreReference
TANK-binding kinase 1 (TBK1)1H-pyrazolo[3,4-b]pyridine derivativesCompound 15y showed an IC50 of 0.2 nM nih.gov
Anaplastic lymphoma kinase (ALK)Pyrazolo[3,4-b]pyridine derivativesDependent on R1 group substitutions nih.gov
Tropomyosin receptor kinase A (TRKA)Pyrazolo[3,4-b]pyridine derivativesDocking scores from -12.672 to -14.169 kcal/mol nih.gov

A crucial aspect of molecular docking is the identification of key amino acid residues within the active site of a target protein that are essential for ligand binding. For pyrazolo[3,4-b]pyridine derivatives targeting TBK1, docking studies revealed that an oxygen atom of a sulphonamide group could form a hydrogen bond with Ser96, which was suggested to be a key reason for the enhanced activity of some derivatives. nih.gov Another important interaction was observed with Asp157, highlighting it as a critical amino acid for TBK1-dependent activity. nih.gov

In the context of ALK-L1196M inhibitors, molecular docking studies of a potent pyrazolopyridine derivative, 10g, revealed favorable interactions with M1196 in the kinase domain. nih.gov Furthermore, hydrogen bonding with K1150 and E1210 was identified as a key feature of its binding mode. nih.gov

For TRKA inhibitors, the top-scoring ligand, L5, was found to form five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572. nih.gov Additionally, carbon-hydrogen bonds were established between the pyrazolo[3,4-b]pyridine core and residues Gly623, Glu618, and Asp703, further stabilizing the complex. nih.gov

Key Interacting Residues for Pyrazolo[3,4-b]pyridine Derivatives with Different Targets
Target ProteinKey Interacting ResiduesType of InteractionReference
TANK-binding kinase 1 (TBK1)Ser96, Asp157Hydrogen Bond nih.gov
Anaplastic lymphoma kinase (ALK-L1196M)M1196, K1150, E1210Favorable Interaction, Hydrogen Bond nih.gov
Tropomyosin receptor kinase A (TRKA)Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703Hydrogen Bond, Carbon-Hydrogen Bond nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A recent in-silico study focused on the design of pyrazolopyridine analogs as potential breast cancer inhibitors, employing QSAR modeling to guide the design of new compounds. researchgate.net The developed QSAR model demonstrated good predictive power with a correlation coefficient (R²) of 0.930, a cross-validated correlation coefficient (Q²) of 0.851, and an external prediction coefficient of 0.716. researchgate.net This model was then used to design ten new compounds with predicted pIC50 values ranging from 7.07 to 7.83, showcasing the utility of QSAR in rational drug design. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties. DFT studies have been performed on 5-(Trifluoromethyl)pyridine-2-thiol, a related pyridine (B92270) derivative, to determine its optimized geometry, bond lengths, and bond angles. journaleras.com Such calculations are crucial for understanding the intrinsic properties of the molecule that can influence its biological activity.

DFT has also been applied to study the structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-thiol, where the first-order hyperpolarizability was calculated, suggesting its potential as a nonlinear optical material. journaleras.com Furthermore, DFT computations have been used to investigate the photochemical properties of pyrazolo[3,4-b]hydroquinoline-5-ones, providing insights into their electronic structure and reactivity. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method allows for the analysis of conformational changes and the stability of the ligand-protein complex. MD simulations have been employed to study the binding of pyrazolo[3,4-b]pyridine derivatives to TRKA. nih.gov These simulations confirmed the stability of the complex formed between the top-scoring ligand (L5) and TRKA, highlighting the robustness of the interactions predicted by molecular docking. nih.gov

In a study of pyridine-based protein kinase C-targeted agonists, MD simulations were used to investigate the orientation and positioning of these molecules in a lipid bilayer, which is crucial for their biological function. nih.gov For pyrazolo[3,4-b]pyridine derivatives targeting TRKA, a 100 ns MD simulation of the ligand-protein complex demonstrated substantial stability after the initial 70 ns, confirming the docking predictions. scispace.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Evaluation

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. Several studies on pyrazolo[3,4-b]pyridine and related pyrazole (B372694) derivatives have included in silico ADME predictions. For a series of pyrazolo[1,5-a]pyrimidines, in silico ADME and toxicity predictions were calculated, showing that most compounds adhered to Lipinski's rule of five and exhibited good gastrointestinal absorption. mdpi.com

Similarly, for a synthesized chromeno[2,3-b]pyridine containing a trifluoromethyl pyrazole fragment, ADME parameters were predicted to assess its drug-like properties. mdpi.com In another study, the ADME properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated, and it was found that all the compounds showed high absorption but were not predicted to cross the blood-brain barrier. ekb.eg These in silico predictions are invaluable for identifying potential liabilities of a drug candidate early in the development process, thereby saving time and resources.

In Silico ADME Predictions for Pyrazolo[3,4-b]pyridine and Related Derivatives
Compound SeriesPredicted ADME PropertiesReference
Pyrazolo[1,5-a]pyrimidinesAdherence to Lipinski's rule, good GI absorption mdpi.com
Chromeno[2,3-b]pyridine with trifluoromethyl pyrazoleAssessment of drug-like properties mdpi.com
Pyrazolo[1,5-a]pyrimidinesHigh absorption, no predicted BBB crossing ekb.eg

Biological Target Identification and Mechanistic Studies of 5 Trifluoromethyl 1h Pyrazolo 3,4 B Pyridine Derivatives Preclinical/in Vitro Focus

Enzyme Inhibition and Modulation Studies

The core structure of 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has proven to be a versatile template for the design of potent enzyme inhibitors. Researchers have successfully modified this scaffold to target various enzyme families implicated in a range of diseases, most notably in oncology and inflammatory disorders.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine core has been extensively explored as a privileged scaffold for the development of kinase inhibitors.

Pim-1 Kinase: Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. Certain synthesized compounds have demonstrated significant inhibitory activity against Pim-1, suggesting their potential as anti-cancer agents. For instance, compounds 17 and 19 in one study showed high inhibitory activity with IC50 values of 43 nM and 26 nM, respectively. nih.gov

Cyclin-Dependent Kinases (CDKs): The 1H-pyrazolo[3,4-b]pyridine structure has served as a basis for the development of potent inhibitors of CDKs, which are key regulators of the cell cycle. researchgate.netnih.gov Structure-activity relationship (SAR) studies have led to the discovery of compounds with low nanomolar potency against CDK1/cyclin B and CDK2/cyclin E. nih.gov For example, the derivative BMS-265246 was found to have an IC50 of 6 nM against CDK1/cycB and 9 nM against CDK2/cycE. nih.gov The addition of a 2,6-difluorophenyl group was found to be critical for this high potency. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been designed and evaluated as potent and selective inhibitors of FGFR kinases. nih.govresearchgate.net These receptors are implicated in tumorigenesis, and their inhibition is a validated therapeutic strategy. Compound 7n from a specific study demonstrated not only excellent in vitro potency but also significant in vivo antitumor activity in a FGFR1-driven xenograft model. nih.govresearchgate.net

TANK-Binding Kinase 1 (TBK1): Researchers have discovered a series of 1H-pyrazolo[3,4-b]pyridine derivatives that act as potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis. nih.govnih.gov Through rational design and optimization, compound 15y was identified as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and good selectivity. nih.govnih.gov This compound also showed antiproliferative effects on several cancer cell lines. nih.govnih.gov

Aurora-A Kinase: While direct studies on this compound derivatives as Aurora-A inhibitors are not extensively documented in publicly available literature, the broader class of pyrazole-containing heterocycles has been a focus for the development of Aurora kinase inhibitors. acs.org Given the structural similarities and the established role of the pyrazole (B372694) scaffold in binding to the ATP pocket of kinases, it is plausible that derivatives of this compound could be designed to target Aurora-A.

Kinase TargetKey FindingsExample Compound(s)Reported IC50 ValuesCitation(s)
Pim-1Potent inhibition of Pim-1 kinase activity.Compound 1926 nM nih.gov
CDK1/CDK2Selective and potent inhibition of CDK1 and CDK2.BMS-2652466 nM (CDK1/cycB), 9 nM (CDK2/cycE) nih.gov
FGFRPotent and selective inhibition of FGFR kinases with in vivo antitumor activity.Compound 7nData not specified in abstract nih.govresearchgate.net
TBK1Highly potent and selective inhibition of TBK1.Compound 15y0.2 nM nih.govnih.gov

Phosphodiesterase Inhibition (e.g., PDE4)

Publicly available research has not extensively detailed the activity of this compound derivatives as inhibitors of phosphodiesterases, such as PDE4. While various heterocyclic scaffolds have been investigated for PDE4 inhibition, specific data for this particular compound series is not readily found in the scientific literature.

Other Enzyme Systems

Cyclooxygenase-2 (COX-2): Although direct evidence for COX-2 inhibition by this compound derivatives is limited, the closely related pyrazolo[3,4-d]pyrimidine scaffold has been explored for this activity. nih.gov Compounds with this related core structure have shown a superior inhibitory profile against COX-2 compared to standard reference compounds, suggesting that the broader pyrazolopyridine and pyrazolopyrimidine families have potential as selective COX-2 inhibitors. nih.gov

Acetylcholinesterase: Certain pyridine (B92270) derivatives have been designed and synthesized to act as cholinesterase inhibitors. teagasc.ie For instance, a carbamate (B1207046) derivative, compound 8, was identified as a potent human acetylcholinesterase (hAChE) inhibitor with an IC50 value of 0.153 µM. teagasc.ie Molecular docking studies indicated that this compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. teagasc.ie

1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR): There is no readily available scientific literature to suggest that this compound derivatives have been investigated as inhibitors of the enzyme DXR.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of this compound have been studied for their ability to bind to and modulate the function of various cell surface receptors and ion channels.

TASK-3 Channels: A series of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines has been identified as a new family of human TASK-3 (KCNK9) potassium channel blockers. nih.gov These channels are expressed in various cancer cells and neurons. The compound MM-3b was identified as a hit compound with an IC50 of approximately 30 µM. nih.gov

Adenosine (B11128) Receptors: The pyrazolo[3,4-d]pyrimidine scaffold, an analogue of purines, has been shown to exhibit affinity for A1 adenosine receptors. drugbank.com Further studies on pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives revealed high affinity and selectivity for the human A3 adenosine receptor, with one compound exhibiting a Ki of 11 nM. youtube.com

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1): While specific data on the modulation of mGluR1 by this compound derivatives is not available, a study on the closely related 1H-pyrazolo[3,4-b]pyridine scaffold has identified these compounds as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.gov This suggests that the pyrazolo[3,4-b]pyridine core can interact with the allosteric sites of metabotropic glutamate receptors.

Receptor/Channel TargetEffectExample CompoundReported PotencyCitation(s)
TASK-3 ChannelsBlockerMM-3bIC50 ≈ 30 μM nih.gov
Adenosine A3 ReceptorAntagonistCompound 6 (a pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine)Ki = 11 nM youtube.com
mGluR5Positive Allosteric Modulator1H-pyrazolo[3,4-b]pyridine 31Data not specified in abstract nih.gov

Cellular and Molecular Mechanistic Pathways (In Vitro/Preclinical In Vivo Models)

The enzymatic and receptor-level activities of this compound derivatives translate into measurable effects on cellular and molecular pathways, with a significant focus on antiproliferative mechanisms in cancer cell lines.

Antiproliferative Mechanisms in Cell-Based Assays

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. nih.govresearchgate.netnih.gov These effects are often linked to the inhibition of key cellular targets, such as the kinases discussed previously.

For example, the potent TBK1 inhibitor, compound 15y, exhibited micromolar antiproliferation effects on glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cell lines. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives targeting Pim-1 kinase showed remarkable cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Compound 19, a potent Pim-1 inhibitor, was found to induce apoptosis in MCF-7 cells, arresting the cell cycle at the G2/M phase. nih.gov This was accompanied by an increase in the expression of pro-apoptotic genes and a decrease in anti-apoptotic gene expression. nih.gov

Compound/SeriesCancer Cell Line(s)Observed EffectUnderlying MechanismCitation(s)
Compound 15y (TBK1 inhibitor)A172, U87MG, A375, A2058, Panc0504Micromolar antiproliferationTBK1 inhibition nih.gov
Compound 19 (Pim-1 inhibitor)MCF-7 (breast cancer)Cytotoxicity (IC50 = 5.61 µM), apoptosis, G2/M cell cycle arrestPim-1 inhibition, modulation of apoptotic gene expression nih.gov
FGFR inhibitor seriesVarious cancer cell linesAntiproliferative activityFGFR signaling suppression nih.govresearchgate.net
CDK inhibitor seriesVarious human tumor cellsInhibition of cellular proliferationCDK inhibition researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been a focal point of oncological research due to their demonstrated ability to impede cancer cell proliferation by inducing programmed cell death (apoptosis) and modulating the cell cycle. nih.govnih.gov Investigations into the mechanisms of action reveal that these compounds can interfere with key regulators of cell division, leading to cell cycle arrest at various phases and subsequent apoptosis.

One area of study has focused on the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Certain 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer activity against various cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). nih.govnih.gov These compounds were found to induce cell cycle arrest and promote apoptosis by inhibiting CDK2 and/or CDK9. nih.gov Similarly, related heterocyclic systems like pyrazolo[3,4-d]pyridazines have been shown to induce cell cycle arrest at the Sub G1 and G2/M phases in lung cancer cells (A549). nih.gov This arrest is coupled with a significant increase in the apoptotic cell population, driven by the disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov

Further studies on related pyrazole structures have reinforced these findings. For instance, spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been reported to trigger significant levels of both early and late apoptosis in MCF-7 cells. ekb.eg Research on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives in human acute leukemia cell lines (K562 and Jurkat) demonstrated that these compounds can cause cell cycle arrest in the S-phase and induce apoptosis through an intrinsic pathway involving mitochondrial damage. researchgate.net

Table 1: Selected Pyrazolo[3,4-b]pyridine Derivatives and Analogs: Effects on Apoptosis and Cell Cycle

Compound Class Cell Line(s) Observed Effects Mechanism of Action Reference(s)
4-Aryl-pyrazolo[3,4-b]pyridines HeLa, MCF-7, HCT-116 Cell cycle arrest, Apoptosis induction Inhibition of CDK2 and/or CDK9 nih.gov, nih.gov
Pyrazolo[3,4-d]pyridazines A549 (Lung) Sub G1 and G2/M arrest, Apoptosis induction Disruption of Bcl-2/Bax balance nih.gov
Spiro-oxindoline-pyrazolo[3,4-b]pyridines MCF-7 (Breast) Induction of early and late apoptosis p53-MDM2 interaction inhibition ekb.eg

Modulation of Intracellular Signaling Pathways

The biological activities of this compound derivatives are deeply rooted in their ability to modulate critical intracellular signaling pathways. These pathways govern a multitude of cellular processes, and their dysregulation is often implicated in various diseases. Research has highlighted the interaction of these compounds with pathways involving soluble Guanylate Cyclase (sGC), AMP-activated protein kinase (AMPK), and Interferon (IFN) signaling.

Soluble Guanylate Cyclase (sGC) Pathway: The nitric oxide (NO)-sGC signaling pathway is fundamental to vasodilation and is a key therapeutic target for conditions like pulmonary hypertension. Pyrazolopyridine derivatives have been identified as potent, direct stimulators of sGC. nih.govnih.gov Compounds such as BAY 41-2272 and Riociguat, which share the pyrazolopyridine core, stimulate sGC activity both independently of and in synergy with NO, leading to increased production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This action promotes vasodilation and has shown therapeutic benefits in experimental models of pulmonary hypertension. nih.govnih.gov

AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases and some cancers. A series of novel pyrazolo[3,4-b]pyridine derivatives have been developed as potent activators of the AMPK pathway. nih.gov For example, compound 9d was shown to significantly elevate the phosphorylation levels of AMPK and its substrate, acetyl-CoA carboxylase, in A549 lung cancer cells. nih.gov This activation, in turn, reduced the phosphorylation of the downstream target ribosomal S6 kinase (p-70S6K), leading to G2/M cell cycle arrest and demonstrating the compound's anti-lung cancer potential through the AMPK/70S6K pathway. nih.gov

Interferon (IFN) Signaling: The innate immune system relies on complex signaling cascades to detect and respond to pathogens, with Type I interferons (IFNs) playing a pivotal role. TANK-binding kinase 1 (TBK1) is a crucial kinase that coordinates these signaling pathways. nih.gov Recently, 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as novel and highly potent inhibitors of TBK1. nih.gov One optimized compound, 15y, exhibited an IC50 value of 0.2 nM for TBK1. nih.gov By inhibiting TBK1, this compound effectively suppressed the downstream IFN signaling pathway in stimulated immune cells, highlighting its potential as a lead compound for developing drugs targeting immune-related disorders and certain cancers. nih.gov The activation of TBK1 is essential for the production of type I IFN, as it phosphorylates interferon regulatory factors (IRF3/7) that induce the expression of pro-inflammatory and antiviral genes. nih.govresearchgate.net

Table 2: Modulation of Intracellular Signaling Pathways by Pyrazolo[3,4-b]pyridine Derivatives

Signaling Pathway Target Protein Effect of Derivative Investigated Compound(s) Therapeutic Implication Reference(s)
NO-sGC-cGMP Soluble Guanylate Cyclase (sGC) Stimulation Riociguat, BAY 41-2272 Pulmonary Hypertension nih.gov, nih.gov
AMPK/70S6K AMP-activated protein kinase (AMPK) Activation/Phosphorylation Compound 9d Lung Cancer nih.gov

Investigations in Non-Human Organism Models

The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives has been substantiated through various preclinical studies in non-human organism models. These in vivo investigations are critical for assessing the efficacy and biological effects of these compounds in a complex physiological environment.

In the field of oncology, new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines have been evaluated for their anti-tumor efficacy in an orthotopic breast cancer mouse model. mdpi.com The most potent analogues demonstrated the ability to inhibit tumor growth in vivo. Notably, these compounds exhibited no systemic toxicity, affecting only the implanted tumors without interfering with the animals' immune systems. mdpi.com This suggests a favorable therapeutic window and positions these derivatives as promising leads for developing novel anti-tumor agents. mdpi.com

The anti-inflammatory and analgesic properties of related trifluoromethyl-pyrazole structures have also been explored. In a rat model of adjuvant-induced arthritis, chronic administration of 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives produced a significant antinociceptive (pain-relieving) effect. nih.gov This suggests that these compounds are good candidates for the development of new drugs for treating chronic inflammatory pain. nih.gov

Furthermore, the antiviral potential of this scaffold has been tested in vivo. Derivatives of the related 1H-pyrazolo[3,4-b]quinoline structure were evaluated in mice against influenza virus A2-Hongkong and the Encephalomyocarditis virus, demonstrating the broad range of biological activities being investigated for this class of compounds. researchgate.net

Table 3: In Vivo Studies of Pyrazolo[3,4-b]pyridine Derivatives and Analogs in Non-Human Models

Research Area Animal Model Compound Class Key Findings Reference(s)
Oncology Orthotopic Breast Cancer Mouse Model 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines Inhibition of tumor growth; No systemic toxicity observed. mdpi.com
Inflammation Adjuvant-Induced Arthritis Rat Model 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Significant antinociceptive (pain-relieving) effects. nih.gov

Exploration of Broad Biological Activities

Antimicrobial Research (Antibacterial, Antifungal)

The pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile framework in the search for new antimicrobial agents. Derivatives of this heterocyclic system have demonstrated notable activity against a range of pathogenic bacteria and fungi.

In vitro antibacterial evaluations have shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria. japsonline.com For instance, studies have reported activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The structural modifications on the pyrazolopyridine ring play a crucial role in determining the potency and spectrum of activity. nih.gov For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with activity against E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance biological activity. While direct studies on this compound are specific, related structures incorporating trifluoromethyl moieties have shown promising antimicrobial effects. mdpi.com The broader class of pyrazole-containing compounds is well-recognized for its antibacterial properties, tackling resistant bacteria through various mechanisms. nih.gov Some pyrazolo[3,4-b]pyridine derivatives bearing a 5,6-diphenyl-1,2,4-triazine (B1616786) moiety have also been synthesized and identified as potential antimicrobial agents. mdpi.com

Table 4: Antibacterial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Derivative Class Bacterial Strain(s) Activity Level Reference(s)
General Pyrazolo[3,4-b]pyridines B. subtilis, S. aureus, E. coli, P. aeruginosa Moderate japsonline.com
Imidazo-pyridine substituted pyrazoles E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium Potent nih.gov

Antiviral Research

The structural features of the pyrazolo[3,4-b]pyridine core, particularly when substituted with moieties like the trifluoromethyl group, make it an attractive scaffold for the development of novel antiviral agents. Research into this class and related compounds has shown potential against several viruses.

The trifluoromethyl (CF3) group is present in known antiviral drugs, such as the anti-HIV agent Tipranavir, where it contributes to the molecule's therapeutic properties. nih.gov This precedent supports the investigation of trifluoromethyl-containing heterocyclic systems for antiviral activity. Studies on isatin (B1672199) derivatives incorporating a 3-(trifluoromethyl)piperidin-1-yl)sulfonyl moiety have yielded compounds with broad-spectrum antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Similarly, trifluoromethylthiolane derivatives have demonstrated an ability to significantly inhibit the reproduction of HSV-1. mdpi.com

While direct antiviral data for this compound is specific, research on the broader pyrazolopyridine family provides a strong rationale for its potential. For example, related benzothiazolyl-pyridine hybrids have been investigated as agents against H5N1 bird flu and SARS-COV-2. nih.gov Furthermore, early studies on the related 1H-pyrazolo[3,4-b]quinoline scaffold demonstrated antiviral activity against influenza and Encephalomyocarditis viruses in mice, establishing a historical basis for the antiviral potential of this heterocyclic family. researchgate.net

Table 5: Antiviral Research on Trifluoromethyl-Containing Compounds and Pyrazolopyridine Analogs

Compound Class Target Virus(es) Key Findings Reference(s)
Isatin derivatives with CF3 group H1N1, HSV-1, COX-B3 Broad-spectrum antiviral activity observed. nih.gov
Benzothiazolyl-pyridine hybrids H5N1, SARS-CoV-2 Investigated as potential antiviral agents. nih.gov
Trifluoromethylthiolane derivatives Herpes simplex virus type 1 (HSV-1) Significant inhibition of viral reproduction. mdpi.com

Anti-inflammatory Research

Derivatives of pyrazole and pyrazolo-fused heterocycles are well-documented for their anti-inflammatory properties, acting through various mechanisms to mitigate the inflammatory response. mdpi.com The inclusion of a trifluoromethyl group can further enhance this activity.

Studies on 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives have shown significant antinociceptive effects in a rat model of chronic inflammatory pain, indicating their potential to be developed into new pain management therapies. nih.gov Although not the exact pyrazolo[3,4-b]pyridine core, this highlights the contribution of the trifluoromethyl-pyrazole combination to anti-inflammatory-related effects. The broader pyrazole/pyrazoline class of compounds has been extensively studied for its ability to inhibit inflammation, for example, in the carrageenan-induced paw edema model. mdpi.com

Related heterocyclic systems also show promise. Pyrazolo[3,4-b]pyrazine derivatives have demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in rat edema models. nih.gov Other research on pyrazolo[1,5-a]quinazolines has identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com These findings collectively suggest that the this compound scaffold is a promising candidate for the development of novel anti-inflammatory agents.

Table 6: Anti-inflammatory Activity of Pyrazole Derivatives and Related Heterocycles

Compound Class In Vivo/In Vitro Model Key Findings Reference(s)
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Rat model of chronic inflammatory pain Demonstrated significant antinociceptive effects. nih.gov
Pyrazolo[3,4-b]pyrazines Carrageenan-induced rat paw edema High anti-inflammatory activity, comparable to indomethacin. nih.gov
General Pyrazoline Derivatives Carrageenan-induced paw edema Potent inhibition of edema and nociception. mdpi.com

Antimalarial Research

The 1H-pyrazolo[3,4-b]pyridine framework has been identified as a promising scaffold for the development of new antimalarial agents, particularly in the face of growing resistance to existing drugs like chloroquine (B1663885). nih.gov Research has explored the isosteric replacement of the quinoline (B57606) ring in known antimalarials with the pyrazolo[3,4-b]pyridine system to generate novel compounds with potent activity. researchgate.net

One area of investigation has focused on designing these derivatives as isosteres of mefloquine. researchgate.net Molecular modeling studies of compounds such as [(3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-(2-piperidinyl)]methanol have shown that the stereoelectronic properties of these molecules are crucial for their potential antimalarial activity. researchgate.net These in silico studies suggest that heme is a probable molecular target. The mechanism of action is believed to involve the inhibition of hematin (B1673048) aggregation, a critical process for the survival of the malaria parasite within red blood cells. The geometric and energetic characteristics of these pyrazolo[3,4-b]pyridine derivatives allow them to interact with heme, disrupting this vital detoxification pathway. researchgate.net

Further studies have identified the Qo binding site of the cytochrome bc1 complex (cyt bc1) as another potential target for pyrazolo[3,4-b]pyridine derivatives. malariaworld.org This enzyme is a crucial component of the mitochondrial respiratory chain in Plasmodium falciparum. Inhibition of cyt bc1 disrupts the parasite's energy metabolism, leading to its death. Certain pyrazolo[3,4-b]pyridine compounds have demonstrated potent in vitro inhibitory activity against P. falciparum, with IC50 values ranging from 0.070 to 0.4 μM. malariaworld.org

In vitro testing against chloroquine-resistant strains of P. falciparum has further validated the potential of this class of compounds. A series of ten 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated against the W2 clone, which is resistant to both chloroquine and sulfadoxine (B1681781). nih.gov All tested compounds showed IC50 values lower than the control drug sulfadoxine (IC50 = 15.0 µM), with values ranging from 3.46 to 9.30 µM. nih.gov Structure-activity relationship studies revealed that derivatives with an ethoxycarbonyl group (CO2Et) at the 5-position of the pyrazolo[3,4-b]pyridine ring exhibited higher activity than those with a cyano (CN) group at the same position. nih.gov

Compound ClassParasite StrainIn Vitro Activity (IC50)Potential Biological Target/MechanismReference
Pyrazolo[3,4-b]pyridinesP. falciparum0.070 - 0.4 μMQo binding site of cytochrome bc1 malariaworld.org
1-Phenyl-1H-pyrazolo[3,4-b]pyridine derivativesP. falciparum (W2 clone, chloroquine-resistant)3.46 - 9.30 µMNot specified nih.gov
[(3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-(2-piperidinyl)]methanolNot specified (in silico)Not applicableHeme; Inhibition of hematin aggregation researchgate.net

Other Investigated Biological Activities (e.g., Antitrypanosomal, Antileishmanial)

The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives extends beyond malaria to other protozoan infections, including leishmaniasis and trypanosomiasis.

Antileishmanial Activity

A series of pyrazolo[dihydro]pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov In vitro screening against intracellular amastigotes of Leishmania donovani identified two compounds, 6d and 6j, as having better activity than the standard drug miltefosine. nih.gov

Mechanistic studies on the effect of compound 6j on Leishmania promastigotes revealed that it induces programmed cell death. nih.gov The compound triggers a cascade of molecular events within the parasite, including a loss of mitochondrial membrane potential, the externalization of phosphatidylserine (B164497) (a marker of apoptosis), and DNA fragmentation. nih.gov This induction of an apoptosis-like pathway highlights a specific mechanism of action against the parasite. nih.gov In another study, a pyrazolo[3,4-b]pyridine derivative (compound 7) was tested against Leishmania mexicana, showing an IC50 value of 48 µM. researchgate.net

Antitrypanosomal Activity

Investigations into the activity of the 1H-pyrazolo[3,4-b]pyridine scaffold against Trypanosoma species have also been undertaken. These compounds have been found to be cidal, meaning they actively kill the parasites. acs.org Interestingly, they have demonstrated an unusual biphasic nature in activity assays, which suggests the possibility of multiple mechanisms of action or different targets being affected at varying concentrations. acs.org In vitro testing of a pyrazolo[3,4-b]pyridine derivative against Trypanosoma cruzi yielded an IC50 value of 174 µM. researchgate.net While this indicates a lower potency compared to its antimalarial and some antileishmanial counterparts, it confirms a broad spectrum of antiprotozoal activity for this heterocyclic system.

ActivityCompound Class/IDParasite SpeciesIn Vitro Activity (IC50)Identified Mechanism/TargetReference
AntileishmanialPyrazolo[dihydro]pyridine (6j)L. donovaniMore active than miltefosineInduction of programmed cell death (loss of mitochondrial membrane potential, DNA fragmentation) nih.gov
AntileishmanialPyrazolo[3,4-b]pyridine (7)L. mexicana48 µMNot specified researchgate.net
Antitrypanosomal1H-Pyrazolo[3,4-b]pyridine scaffoldTrypanosoma bruceiCidal, biphasic activitySuggests multiple mechanisms of action acs.org
AntitrypanosomalPyrazolo[3,4-b]pyridine (7)T. cruzi174 µMNot specified researchgate.net

Medicinal Chemistry and Drug Discovery Perspectives of the Pyrazolo 3,4 B Pyridine Scaffold

Hit Identification and Validation Strategies

The identification of initial hit compounds is the first step in a drug discovery campaign. For the specific 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold, detailed public information on dedicated hit identification and validation strategies is limited. Generally, hits for such scaffolds are identified through high-throughput screening (HTS) of large compound libraries against a specific biological target. Virtual screening, leveraging computational models to predict binding, also serves as a valuable tool for identifying potential hits.

Once identified, hits would undergo a rigorous validation process to confirm their activity and rule out false positives. This typically involves re-testing the compound's activity, conducting dose-response studies to determine potency (e.g., IC50 or EC50 values), and using orthogonal assays to ensure the observed activity is genuine and target-specific. Biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) can be employed to confirm direct binding to the target protein.

Application of Scaffold Hopping in Rational Drug Design

Scaffold hopping is a rational drug design strategy used to identify new molecular cores that are structurally different from existing ones but retain similar biological activity. bohrium.comsemanticscholar.org This technique is valuable for discovering novel intellectual property and improving upon the properties of existing drugs.

A notable application of scaffold hopping led to the design of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov Starting from the core structures of known TRK inhibitors, larotrectinib and entrectinib, a scaffold hopping approach was employed to design a novel series of inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.gov This strategy was based on the rationale that the pyrazolo portion of the scaffold can act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions within the kinase binding site. nih.gov The initial compound designed through this strategy, A01, showed weak inhibitory activity against TRKA (IC50 = 0.293 μM). nih.gov Subsequent derivatization, including the synthesis of a compound with a trifluoromethylbenzyl group at the 5-position (A06), was part of the lead optimization process to improve potency. nih.gov

Combinatorial Chemistry and Library Synthesis for Derivatization

For a structurally related scaffold, 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293), a parallel solution-phase synthesis has been used to generate a library of over 2200 carboxamides. nih.govscispace.com This was achieved by condensing 5-aminopyrazole derivatives with various trifluoromethyl-β-diketones, followed by further chemical modifications. nih.govscispace.com A similar strategy could be envisioned for the this compound scaffold, where the core is functionalized with a variety of building blocks to generate a diverse library of compounds for screening and SAR studies.

Preclinical Pharmacological Profiling (In Vitro and Non-Human In Vivo)

Preclinical profiling is essential to characterize the pharmacological properties of a potential drug candidate before it can be considered for human trials. This includes in vitro assays to determine potency and selectivity, as well as in vivo studies in animal models to assess efficacy and pharmacokinetics.

For derivatives of the pyrazolo[3,4-b]pyridine scaffold, in vitro pharmacological data is available from various studies. For example, a series of these compounds were evaluated for their inhibitory activity against TRKA kinase. nih.gov The table below summarizes the in vitro activity of selected compounds from this study.

In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives Against TRKA
CompoundStructureTRKA IC50 (μM)
A01(3-((5-(4-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone0.293
A06Morpholino(3-((5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)methanone>1
C03(S)-(3-((5-(1-(3-Fluorophenyl)ethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone0.056
C09(R)-(3-((5-(1-(3-Fluorophenyl)ethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone0.057
C10(3-((5-(1-(3-Fluorophenyl)cyclopropyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone0.026

Compound C03 also demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9. nih.gov Furthermore, it inhibited the proliferation of the Km-12 cancer cell line with an IC50 value of 0.304 μM. nih.gov

In another study, pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov The optimized compound, 15y, exhibited an IC50 of 0.2 nM against TBK1 and showed antiproliferative effects on several cancer cell lines, as detailed in the table below. nih.gov

Antiproliferative Activity of Compound 15y
Cell LineCancer TypeIC50 (μM)
A172Glioblastoma>10
U87MGGlioblastoma>10
A375Melanoma2.2
A2058Melanoma2.8
Panc0504Pancreatic Cancer>10

Information on non-human in vivo pharmacological profiling for the specific this compound scaffold is not extensively available in the public domain. Such studies would typically involve assessing the compound's efficacy in animal models of a particular disease, as well as determining its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Analysis for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopy is a cornerstone in the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. Based on data from analogous 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, characteristic singlets for the pyridine (B92270) ring protons can be anticipated. growingscience.com The N-H proton of the pyrazole (B372694) ring would likely appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, due to its acidic nature. growingscience.com The protons on the pyridine ring (at positions 3, 4, and 6) would exhibit chemical shifts and coupling patterns consistent with their electronic environment, influenced by the fused pyrazole ring and the electron-withdrawing trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum would account for all seven carbon atoms in the molecule. The carbon of the trifluoromethyl group (-CF₃) would be readily identifiable as a quartet due to coupling with the three fluorine atoms (¹JC-F). mdpi.com The aromatic carbons of the pyrazole and pyridine rings would appear in the typical downfield region for sp²-hybridized carbons. The specific chemical shifts help differentiate between the carbons based on their proximity to the nitrogen atoms and the trifluoromethyl substituent. rsc.orgresearchgate.net

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a sharp singlet, confirming the presence of a single trifluoromethyl group environment. rsc.org

Expected ¹H NMR Chemical Shifts (based on analogs)

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Pyridine-H (Position 3) ~8.1-8.3 Singlet/Doublet
Pyridine-H (Position 4) ~7.2-7.5 Doublet/Multiplet
Pyridine-H (Position 6) ~8.5-8.7 Singlet/Doublet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₇H₄F₃N₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

The fragmentation pattern in electron ionization (EI-MS) can also offer structural clues. Common fragmentation pathways for related nitrogen heterocycles involve the loss of small, stable molecules. For the target compound, expected fragmentation could include the loss of HCN (m/z 27) from the pyrazole or pyridine ring. Analysis of the isomeric 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine suggests that the protonated molecule ([M+H]⁺) would be a prominent ion in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). uni.lubris.ac.uk

Predicted MS Data

Ion Formula Calculated m/z
[M+H]⁺ C₇H₅F₃N₃⁺ 188.0430
[M+Na]⁺ C₇H₄F₃N₃Na⁺ 210.0250

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretch: A moderate to broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the C-H stretching of the aromatic pyridine ring.

C=N and C=C Stretches: A series of sharp bands in the 1400-1650 cm⁻¹ region would be characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the fused aromatic rings. nasa.gov

C-F Stretches: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrazolo[3,4-b]pyridine exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the conjugated bicyclic aromatic system. researchgate.net The presence of nitrogen atoms with lone pairs of electrons may also give rise to weaker n → π* transitions. nist.gov The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

X-ray Crystallography for Molecular Structure and Binding Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This technique would confirm the planarity of the fused pyrazolo[3,4-b]pyridine ring system. It would also provide precise measurements of all bond lengths and angles, revealing details such as the C-F bond distances and F-C-F angles within the trifluoromethyl group, and the geometry of the fused heterocyclic core.

Furthermore, crystallographic data elucidates the intermolecular interactions that govern the crystal packing. For this compound, it is highly probable that the structure would feature intermolecular hydrogen bonds involving the pyrazole N-H group as a donor and one of the pyridine or pyrazole nitrogen atoms as an acceptor, leading to the formation of chains or dimeric motifs in the solid state. mdpi.com This information is crucial for understanding the compound's physical properties and for computational studies, such as molecular docking, where the precise solid-state conformation serves as a vital starting point. nih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, typically involving the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. nih.govmdpi.com A common method for introducing the trifluoromethyl group involves using reagents like 1,1,1-trifluoropentane-2,4-dione. nih.govresearchgate.net However, future research must prioritize the development of more efficient and sustainable synthetic methodologies.

Key areas for future development include:

Green Chemistry Approaches : There is a growing need to shift towards methodologies that utilize greener solvents, reduce energy consumption, and minimize waste. nih.gov This includes exploring microwave-assisted synthesis and multicomponent reactions which can improve yields and reduce reaction times. nih.gov

Advanced Catalysis : The exploration of novel metal-catalysts and nanocatalysts could offer higher efficiency and selectivity. nih.govresearchgate.net For instance, copper(II) acetylacetonate (B107027) has been used as a catalyst for [3+3] cycloaddition reactions to form the pyrazolo[3,4-b]pyridine skeleton. acs.org Future work could focus on developing reusable catalysts to improve the economic and environmental viability of these syntheses.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting existing multi-step syntheses of trifluoromethylated pyrazolo[3,4-b]pyridines to flow chemistry platforms could enable more efficient and reproducible production for both research and industrial purposes.

C-H Activation : Direct trifluoromethylation of the pre-formed pyrazolo[3,4-b]pyridine scaffold via C-H activation would be a highly atom-economical approach. While methods for direct trifluoromethylation of N-heteroarenes are emerging, their application to this specific scaffold remains a promising area for investigation. acs.org

Deeper Mechanistic Elucidation at the Molecular Level for Specific Targets

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). rsc.orgnih.gov While initial structure-activity relationships (SARs) and binding modes have been proposed through molecular docking, significant opportunities exist for a more profound mechanistic understanding.

Future research should focus on:

High-Resolution Structural Biology : Obtaining co-crystal structures of trifluoromethylated pyrazolo[3,4-b]pyridine derivatives bound to their kinase targets (e.g., TRK-A, TBK1) would provide invaluable, high-resolution insights into the precise molecular interactions. This can confirm the role of the pyrazolo moiety as a hydrogen bond center and the pyridine ring in π-π stacking interactions, as suggested by computational models. nih.govnih.gov

Kinetics and Thermodynamics of Binding : Moving beyond simple IC50 values, detailed kinetic studies (measuring k-on and k-off rates) and thermodynamic analyses (using techniques like isothermal titration calorimetry) will provide a more complete picture of the drug-target interaction. This can help in designing inhibitors with longer residence times and improved efficacy.

Mechanisms of Resistance : As with any targeted therapy, the potential for acquired resistance is a major challenge. Future studies should aim to identify potential resistance mutations in target kinases and elucidate how they impact inhibitor binding. This knowledge is crucial for the pre-emptive design of next-generation inhibitors that can overcome resistance.

Allosteric Modulation : While most current derivatives are ATP-competitive inhibitors, the pyrazolo[3,4-b]pyridine scaffold could be explored for its potential to bind to allosteric sites. Discovering allosteric modulators could lead to inhibitors with greater selectivity and novel mechanisms of action.

Expansion of the Biological Target Landscape for Pyrazolo[3,4-B]pyridine Derivatives

The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests its utility extends far beyond the currently identified kinase targets. nih.govnih.gov A systematic expansion of the target landscape is a critical direction for future research.

Promising avenues for exploration include:

Kinome-wide Screening : Profiling libraries of 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivatives against a broad panel of human kinases could uncover novel and potent inhibitors for targets implicated in various diseases. For example, derivatives have already shown activity against Leucine-Zipper and Sterile-α Motif Kinase (ZAK). nih.gov

Epigenetic Targets : The scaffold's features, particularly its hydrogen bonding capabilities, make it a candidate for targeting epigenetic enzymes like histone methyltransferases or demethylases, which are increasingly important targets in oncology.

Other Enzyme Families and Receptors : Unbiased screening approaches, such as phenotypic screening followed by target deconvolution, could reveal entirely new applications. The scaffold has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects, suggesting a multitude of potential molecular targets. nih.govmdpi.com

Antimicrobial Applications : Given that derivatives have been investigated for antimicrobial properties, future work could focus on identifying specific bacterial or fungal protein targets. nih.gov

The table below summarizes some of the key biological targets and activities that have been identified for derivatives based on the pyrazolo[3,4-b]pyridine scaffold.

Derivative ClassBiological Target/ActivityReported Potency (IC50)
Pyrazolo[3,4-b]pyridinesTropomyosin receptor kinase A (TRKA)26 nM - 57 nM
1H-Pyrazolo[3,4-b]pyridinesTANK-binding kinase 1 (TBK1)0.2 nM
Pyrazolo[3,4-b]pyridinesAnti-proliferative (Km-12 cell line)0.304 µM
Pyrazolo[3,4-b]pyridinesBinding to β-Amyloid PlaquesHigh and Selective Binding

This table is interactive and represents a selection of reported findings to illustrate the scaffold's potential.

Advanced Computational Methodologies in Compound Design and Activity Prediction

Computer-Aided Drug Design (CADD) has already been instrumental in the development of pyrazolo[3,4-b]pyridine-based inhibitors. rsc.orgrsc.org The future lies in integrating more advanced computational and artificial intelligence (AI) methodologies.

Future directions include:

AI and Machine Learning : Utilizing machine learning models trained on large datasets can significantly improve the prediction of compound activity (QSAR), as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

De Novo Design : Generative AI models can be employed to design novel this compound derivatives in silico, tailored to bind with high affinity and selectivity to a specific target pocket.

Enhanced Molecular Dynamics (MD) : Advanced MD simulation techniques can provide deeper insights into the dynamic nature of protein-ligand interactions, revealing conformational changes and water networks that are crucial for binding but often missed by static docking methods. nih.gov These simulations can help predict binding free energies more accurately and rationalize SAR data.

Exploration of New Research Applications for the Trifluoromethylated Pyrazolo[3,4-B]pyridine Scaffold

While the primary focus has been on drug discovery, the unique physicochemical properties of the this compound core lend themselves to a variety of other research applications.

Potential new applications to be explored:

Chemical Probes and Biosensors : The luminescent properties reported for some pyrazolo[3,4-b]pyridine derivatives could be exploited to develop fluorescent probes for biological imaging. nih.gov For instance, derivatives have been successfully used to visualize β-amyloid plaques in brain tissue from Alzheimer's disease patients. mdpi.com This could be expanded to create probes for other proteins or cellular components.

Materials Science : The rigid, planar structure and unique electronic properties of the scaffold make it an interesting candidate for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Agrochemicals : The pyrazolo[3,4-b]pyridine scaffold is found in agrochemicals. nih.gov The introduction of a trifluoromethyl group, a common motif in modern pesticides and herbicides, suggests that novel derivatives could be synthesized and screened for potential applications in crop protection.

Corrosion Inhibitors : The nitrogen atoms in the heterocyclic system can coordinate with metal surfaces, and some pyrazolo[3,4-b]pyridines have been investigated as corrosion inhibitors for mild steel. nih.gov This represents a non-biological application with significant industrial relevance.

Q & A

Q. How to resolve discrepancies in biological activity data?

  • Analysis : Variations in assay conditions (e.g., enzyme source, ATP concentrations) affect IC₅₀ values. Standardizing protocols (e.g., KinomeScan for kinase profiling) and using positive controls (e.g., AZD4547 for FGFR1) ensure reproducibility. Meta-analyses comparing cellular vs. enzymatic data clarify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.